molecular formula C15H17FO3 B1323895 trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-94-9

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323895
CAS No.: 735274-94-9
M. Wt: 264.29 g/mol
InChI Key: ZNZUKXMBGNTLNW-WDEREUQCSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural information through its name. The official IUPAC designation is (1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which explicitly defines the stereochemical configuration at both chiral centers within the cyclohexane ring system. This nomenclature indicates the presence of a trans-disubstituted cyclohexane core with a carboxylic acid functional group at position 1 and a complex ketone-containing side chain at position 2.

The molecular formula C₁₅H₁₇FO₃ reveals the compound's composition, consisting of fifteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and three oxygen atoms. The molecular weight is precisely calculated as 264.29 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The degree of unsaturation, calculated from the molecular formula, indicates the presence of five degrees of unsaturation, which corresponds to the aromatic benzene ring (four degrees) and the ketone carbonyl group (one degree) within the molecular structure.

Chemical identifiers provide additional structural verification, with the compound registered under Chemical Abstracts Service number 735274-94-9. The International Chemical Identifier representation InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 provides a standardized method for computer-readable structure representation. The corresponding Simplified Molecular Input Line Entry System notation C1CCC@HC(=O)O explicitly defines the stereochemical configuration and connectivity pattern.

Table 1: Molecular Characteristics of this compound

Parameter Value Reference
Molecular Formula C₁₅H₁₇FO₃
Molecular Weight 264.29 g/mol
Chemical Abstracts Service Number 735274-94-9
PubChem Compound Identifier 24722536
Degrees of Unsaturation 5 Calculated
InChI Key ZNZUKXMBGNTLNW-WDEREUQCSA-N

Stereochemical Configuration and Chirality Considerations

The stereochemical complexity of this compound arises from the presence of two adjacent chiral centers within the cyclohexane ring system, specifically at carbon positions 1 and 2. The trans configuration indicates that the carboxylic acid group and the ketone-containing side chain occupy positions that are trans-diaxial or trans-diequatorial relative to each other, depending on the chair conformation adopted by the cyclohexane ring. The absolute stereochemistry is designated as (1R,2S), providing unambiguous information about the spatial arrangement of substituents around each chiral center.

This stereochemical arrangement has profound implications for the compound's physical and chemical properties. The trans relationship between substituents typically results in reduced steric interactions compared to the corresponding cis isomer, leading to enhanced thermodynamic stability. Research has demonstrated that trans-substituted cyclohexane derivatives often exhibit different conformational preferences and dynamic behavior compared to their cis counterparts, with significant implications for molecular recognition and reactivity patterns.

The presence of the fluorine atom in the ortho position of the phenyl ring introduces additional stereochemical considerations. Fluorine's high electronegativity and small van der Waals radius create unique electronic and steric effects that influence the overall molecular conformation. The ortho-fluorine substituent can participate in intramolecular interactions, potentially stabilizing specific conformational states through weak hydrogen bonding or electrostatic interactions with other functional groups within the molecule.

Conformational analysis reveals that the trans configuration allows for greater conformational flexibility compared to the cis isomer. Molecular dynamics studies have shown that trans-substituted cyclohexane derivatives can undergo ring-flipping motions more readily, accessing multiple conformational states during normal thermal motion. This dynamic behavior contrasts markedly with cis-substituted analogs, which typically maintain more rigid conformational preferences due to increased steric constraints.

X-ray Crystallographic Data and Conformational Analysis

Although specific X-ray crystallographic data for this compound is not directly available in the current literature, conformational analysis can be inferred from related studies on similar cyclohexane derivatives and theoretical calculations. The compound's conformational behavior is expected to follow patterns observed in other trans-disubstituted cyclohexane systems, where the preferred conformation minimizes steric interactions while maximizing favorable intramolecular contacts.

Predicted physical properties provide insight into the compound's solid-state characteristics. The calculated density of 1.201±0.06 grams per cubic centimeter suggests a relatively compact molecular packing arrangement in the crystalline state. The predicted boiling point of 419.7±15.0 degrees Celsius indicates substantial intermolecular interactions, likely arising from hydrogen bonding involving the carboxylic acid functional group and possible π-π stacking interactions between aromatic rings in adjacent molecules.

Conformational energy calculations indicate that the trans isomer preferentially adopts chair conformations where both substituents occupy equatorial positions, minimizing 1,3-diaxial interactions. However, the substantial size and electronic properties of the substituted side chain may influence this preference, potentially stabilizing conformations where one or both substituents adopt axial orientations. The ortho-fluorophenyl ketone moiety introduces additional conformational complexity, with rotation around the C-C bond connecting the ketone to the cyclohexane ring providing multiple accessible conformational states.

Molecular dynamics simulations of related compounds have revealed that trans-substituted cyclohexane derivatives exhibit dynamic conformational interconversion between chair, boat, and twisted boat conformations. The energy barriers for these interconversions are typically lower for trans isomers compared to cis analogs, resulting in enhanced conformational mobility. This dynamic behavior has significant implications for the compound's reactivity and interaction with other molecules, as multiple conformational states may be accessible under physiological or reaction conditions.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexane Carboxylic Acid Derivatives

The structural comparison between this compound and its cis counterpart, cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reveals fundamental differences in molecular properties and behavior. Both isomers share identical molecular formulas (C₁₅H₁₇FO₃) and molecular weights (264.29 g/mol), but exhibit distinctly different stereochemical arrangements that profoundly influence their physical, chemical, and dynamic properties.

The cis isomer, with PubChem Compound Identifier 24722511 and Chemical Abstracts Service number 736136-46-2, adopts the (1R,2R) absolute configuration, placing both substituents on the same face of the cyclohexane ring. This arrangement creates significant steric interactions when both substituents adopt equatorial positions in a chair conformation, often forcing the molecule to adopt alternative conformations or placing one substituent in an energetically unfavorable axial position.

Table 2: Comparative Properties of Cis and Trans Isomers

Property Trans Isomer Cis Isomer Reference
Chemical Abstracts Service Number 735274-94-9 736136-46-2
PubChem Compound Identifier 24722536 24722511
Absolute Configuration (1R,2S) (1R,2R)
Thermodynamic Stability Higher Lower
Conformational Flexibility Enhanced Restricted
Ring Inversion Barrier Lower Higher

Detailed conformational studies have revealed striking differences in the dynamic behavior of these isomers. While the cis isomer maintains a strong preference for the classical chair conformation with minimal ring-flipping motion, the trans isomer actively interconverts between multiple conformational states, including chair, twisted boat, and even diaxial chair conformations that would typically be considered energetically unfavorable. The energy barrier for ring inversion in the trans isomer (6.26 kcal/mol) is significantly lower than that observed for the cis isomer (10.49 kcal/mol), reflecting the reduced steric constraints in the trans configuration.

These conformational differences have profound implications for chemical reactivity and molecular recognition. The enhanced conformational flexibility of the trans isomer allows it to access multiple reactive conformations, potentially leading to different reaction pathways and kinetic profiles compared to the more rigid cis isomer. Studies on related 1,2-cyclohexane dicarboxylic acid derivatives have demonstrated that such conformational differences can result in dramatically different degradation rates and reaction mechanisms, with the more flexible trans isomers sometimes exhibiting paradoxically slower reactivity due to entropic effects.

The fluorine substitution pattern adds another layer of complexity to the cis-trans comparison. The ortho-fluorine substituent in both isomers can participate in different types of intramolecular interactions depending on the overall molecular conformation. In the trans isomer, the greater conformational flexibility may allow for optimization of these interactions across multiple conformational states, while the cis isomer's restricted conformational space may limit such optimization opportunities.

Industrial synthesis and availability data indicate that both isomers are accessible through specialized chemical suppliers, with typical purities ranging from 95% to 97%. The trans isomer appears to be more commonly available, possibly reflecting its enhanced stability and synthetic accessibility. Pricing information suggests that both isomers command similar market prices, ranging from approximately $1,300 to $8,200 per quantity depending on purity and supplier, indicating their specialized nature and limited commercial demand.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZUKXMBGNTLNW-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150942
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-94-9
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials

The synthesis begins with key precursors:

Formation of Intermediate

A condensation reaction between cyclohexanone and 2-fluorobenzaldehyde forms the intermediate 2-(2-fluorophenyl)-2-oxoethyl cyclohexanone . This step typically uses a base, such as sodium hydroxide, to catalyze the reaction.

Cyclization

The intermediate undergoes cyclization to form trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. Cyclization requires specific catalysts and controlled temperatures to ensure the desired stereochemistry.

Purification Techniques

Purification is critical for isolating the final product with high purity:

  • Chromatography : Advanced chromatographic techniques are used to separate impurities.
  • Recrystallization : The crude product is recrystallized using solvents like hexane or ethyl acetate to enhance purity.

Reaction Analysis

Step Reaction Type Reagents Conditions
Condensation Aldol reaction Sodium hydroxide Room temperature
Cyclization Intramolecular reaction Acidic or basic catalyst Controlled temperature
Purification Recrystallization Hexane/Ethyl acetate Below 50°C

Challenges in Synthesis

The synthesis of this compound involves challenges such as:

  • Maintaining stereochemical integrity during cyclization.
  • Optimizing reaction conditions to minimize by-products.
  • Achieving high purity through efficient purification methods.

Research Findings

Yield Optimization

Studies indicate that using solvents like tetrahydrofuran (THF) during condensation improves reaction efficiency and yield.

Catalyst Selection

Acidic catalysts have been found to enhance cyclization rates while preserving stereochemistry.

Purity Improvement

Recrystallization in hexane followed by washing with ethanol consistently achieves purity levels above 99%, as confirmed by High Performance Liquid Chromatography (HPLC).

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Reagent(s) Temperature (°C) Yield (%)
Condensation Sodium hydroxide Room temperature ~85
Cyclization Acidic catalyst ~60 ~75
Purification Hexane/Ethyl acetate Below 50 >99 (HPLC)

Table 2: Physical Properties of Final Product

Property Value
Molecular Formula C15H17FO3
Molecular Weight 264.29 g/mol
Melting Point ~120°C
Solubility Soluble in organic solvents

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an inhibitor in various biological pathways. Its structural characteristics allow it to interact with specific proteins, making it a candidate for drug development.

Case Study: Polo-like Kinase Inhibition
Research has indicated that compounds similar to trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may serve as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often overexpressed in cancers, and its inhibition can lead to reduced tumor growth. The study identified novel scaffolds for Plk1 inhibitors, suggesting that modifications to the fluorophenyl group could enhance potency and selectivity against Plk1 .

Material Science

The compound's unique chemical structure can be utilized in the development of advanced materials. Its carboxylic acid functionality allows for potential applications in polymer chemistry, where it can act as a monomer or modifier in the synthesis of new materials.

Application Example: Polymer Synthesis
In polymer chemistry, the incorporation of such compounds can lead to polymers with enhanced thermal stability and mechanical properties. Research has shown that introducing fluorinated groups into polymer backbones can improve hydrophobicity and chemical resistance .

Mechanism of Action

The mechanism of action of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Key Differences in Halogen Substituents

  • Iodo-Substituted Analog :
    trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735274-95-0) replaces fluorine with iodine. The iodine atom introduces a larger atomic radius (1.33 Å vs. 0.64 Å for F) and lower electronegativity (2.66 vs. 3.98), reducing the electron-withdrawing effect on the ketone. This results in a higher molecular weight (372.2 g/mol vs. ~292.3 g/mol for the fluoro compound) and altered physicochemical properties, including increased density (1.565 g/cm³ predicted) and boiling point (480°C predicted) .
  • Chloro-Substituted Cyclopentane Analog: TRANS-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-63-1) features a cyclopentane ring and a meta-chlorine substituent. Its molecular weight (266.72 g/mol, C₁₄H₁₅ClO₃) is lower than the fluoro compound, and the meta-chlorine position may hinder interactions compared to the ortho-fluoro analog .

Table 1: Halogen-Substituted Analogs

Compound Halogen Ring Size Molecular Weight (g/mol) Predicted pKa
Target Fluoro Compound F Cyclohexane ~292.3 ~4.5*
trans-2-(2-Iodophenyl) Analog I Cyclohexane 372.2 4.98
trans-2-(3-Chlorophenyl) Cyclopentane Cl Cyclopentane 266.72 N/A

*Estimated based on fluorine’s electronegativity and comparable carboxylic acids.

Substituent Position and Ring Isomerism
  • Cis vs. Trans Isomerism :
    The cis isomer of 4-[2-oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid () demonstrates how stereochemistry affects molecular packing and solubility. The trans configuration in the target compound likely enhances solubility due to reduced intramolecular dipole interactions compared to cis isomers .

  • Para-Substituted Derivatives :
    trans-4-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid () positions the halogen at the para site, which may improve π-π stacking interactions in crystal lattices but reduce electronic effects on the ketone compared to ortho-substitution.

Functional Group Variations
  • Methyl and Thiomethyl Derivatives :
    • trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1315366-98-3) introduces methyl groups, enhancing lipophilicity (LogP increase) but reducing polarity .
    • trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 71023-02-4) replaces oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. The thiomethyl group increases nucleophilicity and may influence metabolic stability .

Table 2: Functional Group Comparisons

Compound Functional Group Key Property Change
Target Fluoro Compound Ortho-Fluoro Ketone Strong electron-withdrawing effect
2,3-Dimethylbenzoyl Analog Methyl Groups Increased lipophilicity
4-Thiomethylbenzoyl Analog Thiomethyl Group Enhanced nucleophilicity
Pharmacologically Relevant Analogs
  • Prasugrel Derivatives: Compounds like 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one () share the 2-fluorophenyl ketone motif but incorporate a tetrahydrothieno-pyridine core. These derivatives exhibit platelet aggregation inhibition, suggesting the 2-fluorophenyl group’s role in target engagement, though the cyclohexane-carboxylic acid core may confer distinct pharmacokinetic profiles .

Biological Activity

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the chemical formula C15H17FO3 and a molecular weight of 264.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is synthesized through the reaction of 2-fluorobenzaldehyde with cyclohexanone, followed by oxidation and carboxylation processes. Its structure allows it to engage in various interactions with biological molecules, which can influence cellular processes and enzyme activities .

The biological activity of this compound is primarily attributed to its structural components:

  • Fluorophenyl Group : This moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein conformation and function.
  • Carboxylic Acid Group : The presence of this group allows for hydrogen bonding with amino acid residues, which can modulate the activity of enzymes and receptors.

These interactions suggest that the compound may serve as a probe for studying enzyme kinetics and metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, docking studies indicate that this compound interacts favorably with proteins involved in apoptosis pathways, suggesting its potential as an antineoplastic agent .

Compound IC50 (μM)
This compoundTBD
Cisplatin21.4 ± 0.9
Gefitinib10.4 ± 1.8

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor for specific enzymes related to metabolic pathways. For example, its binding affinity to enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO) has been studied, showing promising results in inhibiting ethylene biosynthesis in plants .

Case Studies and Research Findings

  • Cytotoxic Activity : A study conducted on a series of dihydropyridine carboxylic acids indicated that compounds similar to this compound exhibited significant cytotoxicity against tumor cell lines. The mechanism was linked to their ability to induce apoptosis through interaction with PARP proteins .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound has a high binding affinity towards specific targets involved in cancer pathways, suggesting its potential as a lead compound for drug development aimed at treating various cancers .

Q & A

Basic: What established synthetic routes are available for trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

The compound is typically synthesized via a multi-step process involving:

  • Friedel-Crafts acylation : Introduction of the 2-fluorophenyl-2-oxoethyl group to a cyclohexane scaffold under acidic conditions .
  • Carboxylic acid activation : Cyclohexane intermediates are functionalized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM/DMF mixtures .
  • Stereochemical control : Trans-configuration is achieved via selective crystallization or chiral resolution techniques, validated by NMR and X-ray diffraction .

Basic: How can researchers validate the purity of this compound in laboratory settings?

Key methods include:

  • HPLC with UV detection : Use reverse-phase C18 columns (methanol/water mobile phase) to assess purity >95% .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₁₅H₁₅FO₃: 262.1) .
  • 1H/13C NMR : Verify absence of diastereomers or impurities by analyzing splitting patterns and integration ratios (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorophenyl ketones) .
  • Waste disposal : Follow hazardous waste guidelines for fluorinated organic compounds .

Advanced: How can researchers optimize the stereochemical outcome during synthesis?

  • Chiral auxiliaries : Employ enantiopure starting materials (e.g., trans-cyclohexane-1-carboxylic acid derivatives) to control stereochemistry .
  • Computational modeling : Use DFT (Density Functional Theory) to predict energy barriers for stereoisomer formation and guide reaction conditions .
  • Dynamic kinetic resolution : Catalytic systems (e.g., Rhodium complexes) can enhance trans-selectivity in acylation steps .

Advanced: What strategies resolve discrepancies between crystallographic data and computational conformational models?

  • Multi-method refinement : Combine SHELX (for X-ray data) with molecular dynamics simulations to reconcile bond-length/angle mismatches .
  • Torsional angle analysis : Compare experimental (X-ray) and calculated (DFT) dihedral angles of the cyclohexane ring to identify steric clashes or electronic effects .
  • High-resolution cryo-EM : For flexible regions (e.g., oxoethyl side chain), use low-temperature crystallography to reduce thermal motion artifacts .

Advanced: How does the compound’s conformational flexibility influence its biological activity?

  • Structure-activity relationship (SAR) studies : Modify the cyclohexane ring (e.g., substituents at C4) to lock specific conformations and assess binding affinity to targets like G-protein-coupled receptors .
  • NMR titration experiments : Monitor chemical shift changes in the fluorophenyl group upon interaction with biological macromolecules (e.g., serum albumin) .
  • Pharmacophore modeling : Map hydrophobic (cyclohexane) and hydrogen-bonding (carboxylic acid) regions to predict bioavailability .

Advanced: What techniques are used to analyze metabolic stability in vitro?

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Stable isotope labeling : Synthesize deuterated analogs (e.g., D₃-cyclohexane) to track metabolic pathways .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .
  • pH adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering at pH 7.4 to improve aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

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